molecular formula C22H23ClN4O2 B3033497 5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide CAS No. 1031434-03-3

5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide

Cat. No.: B3033497
CAS No.: 1031434-03-3
M. Wt: 410.9 g/mol
InChI Key: PBCKULGKIHENJH-UHFFFAOYSA-N
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Description

The compound “5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring, a five-membered ring with two nitrogen atoms, is a key feature of this molecule. Additionally, the molecule contains a carboxamide group, a chloro group, and several methyl groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the reagents used. The compound could potentially undergo a variety of organic reactions, including nucleophilic substitutions or additions, eliminations, or various types of rearrangements .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar carboxamide group could impact the compound’s solubility in different solvents. The compound’s reactivity could be influenced by the electron-withdrawing chloro group and the electron-donating methyl groups .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including structures similar to 5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide, have been extensively reviewed for their antitumor activity. These compounds show promise in the development of new antitumor drugs due to their varied biological properties and have passed preclinical testing stages in some cases. This suggests potential applications in cancer treatment and the synthesis of compounds with diverse biological effects Iradyan et al., 2009.

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole derivatives play a crucial role in medicinal chemistry due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The synthesis and application of pyrazole heterocycles, including compounds structurally related to this compound, highlight the importance of these compounds in drug discovery and development. Recent advancements in synthesis techniques have facilitated the creation of novel pyrazole-based heterocyclic compounds with potential therapeutic applications Dar & Shamsuzzaman, 2015.

Novel Synthesis of Pharmaceutical Compounds

Research into novel synthesis methods for pharmaceutical compounds, including those structurally similar to this compound, demonstrates the ongoing need for innovative approaches in drug synthesis. These studies offer insights into the development of proton pump inhibitors and the identification of pharmaceutical impurities, contributing to the advancement of pharmaceutical chemistry and ensuring the efficacy and safety of new therapeutic agents Saini et al., 2019.

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used as a drug or a catalyst, the mechanism of action would depend on the specific biological or chemical context .

Properties

IUPAC Name

5-chloro-1,3-dimethyl-N-[2-[(4-methylphenyl)methylamino]-2-oxo-1-phenylethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O2/c1-14-9-11-16(12-10-14)13-24-22(29)19(17-7-5-4-6-8-17)25-21(28)18-15(2)26-27(3)20(18)23/h4-12,19H,13H2,1-3H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCKULGKIHENJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)NC(=O)C3=C(N(N=C3C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide
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5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide
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5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide
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5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide
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5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide
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5-chloro-1,3-dimethyl-N-{2-[(4-methylbenzyl)amino]-2-oxo-1-phenylethyl}-1H-pyrazole-4-carboxamide

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